molecular formula C13H7BrN2O3 B5767924 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole

2-(3-bromophenyl)-5-nitro-1,3-benzoxazole

Cat. No. B5767924
M. Wt: 319.11 g/mol
InChI Key: VYLKXOUCUMBWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that it can modulate the expression of certain genes involved in cell cycle regulation and apoptosis. In addition, it has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair. Physiologically, this compound has been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole in lab experiments is its potential as a potent anticancer and antimicrobial agent. It has shown significant activity against various cancer cells and bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that it can induce oxidative stress and damage to normal cells.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole. One of the main areas of research is the development of more potent and selective derivatives of this compound for use as anticancer and antimicrobial agents. In addition, studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity products with good yields. It has shown significant activity as an anticancer and antimicrobial agent. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of novel drug delivery systems could enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2-nitrophenylacetic acid in the presence of a catalyst. The resulting product is then cyclized to form this compound. This method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-(3-bromophenyl)-5-nitro-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antimicrobial agent. It has shown significant activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(3-bromophenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLKXOUCUMBWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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